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The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of
existing and new antimicrobial agents. Combination therapy, which can lead to synergistic
interactions where the combined effect of two or more drugs is greater than the sum of their
individual effects, is a promising approach.[1] This document provides detailed application
notes and protocols for the experimental design and analysis of synergistic antimicrobial
effects.

Introduction to Synergy Testing

Antimicrobial synergy occurs when the combined inhibitory or bactericidal activity of two or
more agents is significantly greater than their individual activities. The interactions between
antimicrobial agents can be classified as follows:

e Synergy: The effect of the combination is greater than the sum of the individual effects.

o Additivity (or Indifference): The effect of the combination is equal to the sum of the individual
effects.

e Antagonism: The effect of the combination is less than the sum of the individual effects.
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Several in vitro methods are commonly used to assess these interactions, with the most
prominent being the checkerboard assay, the time-kill curve assay, and isobologram analysis.

[2]

Key Experimental Protocols
Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, or
antagonistic effects of antimicrobial combinations by measuring the minimum inhibitory
concentration (MIC) of each agent alone and in combination.[3][4]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination
of two antimicrobial agents against a specific microorganism.

Materials:

Antimicrobial agents (Drug A and Drug B) stock solutions of known concentration.

e Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[5]
» Sterile 96-well microtiter plates.

e Bacterial inoculum standardized to 0.5 McFarland turbidity.[3]

e Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa
ATCC 27853, Staphylococcus aureus ATCC 25923).[6][7]

e Multichannel pipette.

¢ Incubator.

Microplate reader (optional, for spectrophotometric reading).
Procedure:

o Preparation of Antibiotic Dilutions:
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o Prepare serial twofold dilutions of Drug A and Drug B in the appropriate broth medium. The
concentration range should typically span from at least four times the MIC to one-eighth of
the MIC of each drug.[3]

o In a 96-well plate, dispense 50 pL of broth into all wells.

o Add 50 pL of each dilution of Drug A along the x-axis (e.g., columns 1-10).

o Add 50 pL of each dilution of Drug B along the y-axis (e.g., rows A-G).

o Row H will contain only dilutions of Drug A to determine its MIC alone.

o Column 11 will contain only dilutions of Drug B to determine its MIC alone.

o Column 12 should contain a growth control (broth and inoculum) and a sterility control
(broth only).[8]

¢ |noculation:

o Prepare a bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5
McFarland standard.[3]

o Dilute the standardized inoculum in broth to achieve a final concentration of approximately
5 x 10”5 CFU/mL in each well.[3]

o Add 100 pL of the diluted inoculum to all wells except the sterility control. The final volume
in each well will be 200 pL.

e |ncubation:

o Incubate the plate at 35°C £ 2°C for 16-20 hours in ambient air.[5]

* Reading Results:

o After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration
of the antimicrobial agent that completely inhibits visible growth.

o Determine the MIC of Drug A alone (from row H) and Drug B alone (from column 11).
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o For the combination wells, identify the MIC of each drug in the presence of the other.
Data Analysis: Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated for each well that shows no growth using the following formulas:[9]
e FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)
e FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
e FICI=FICA+FICB

Interpretation of FICI Values:[8][9]

FICI Value Interpretation
<0.5 Synergy
>05t0<1.0 Additive
>1.0to<4.0 Indifference
>4.0 Antagonism

Data Presentation:

Summarize the results in a table showing the MICs of each drug alone and in the most
synergistic combination, along with the calculated FIC and FICI values.
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Caption: Example of a data presentation table for a checkerboard assay.
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Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of
antimicrobial agents over time and can demonstrate the rate of killing.[10][11]

Objective: To assess the rate of bacterial killing by individual and combined antimicrobial
agents over a 24-hour period.

Materials:
» Antimicrobial agents (Drug A and Drug B).
e Appropriate broth medium (e.g., CAMHB).

o Bacterial inoculum standardized to a starting concentration of approximately 5 x 10"5to 1 x
10"6 CFU/mL.[12]

o Sterile culture tubes or flasks.
e Shaking incubator.

» Apparatus for serial dilutions and plating (e.qg., sterile saline, petri dishes with appropriate
agar).

o Colony counter.
e QC strains.
Procedure:
e Preparation:
o Prepare tubes or flasks containing broth with the following:
= No drug (growth control).
» Drug A alone at a specific concentration (e.g., MIC).

» Drug B alone at a specific concentration (e.g., MIC).
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» The combination of Drug A and Drug B at the same concentrations.

o Inoculate each tube/flask with the standardized bacterial suspension to achieve a starting
density of ~5 x 10”5 to 1 x 10”6 CFU/mL.

e Incubation and Sampling:
o Incubate all tubes/flasks in a shaking incubator at 35°C + 2°C.

o At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from
each tube/flask.

» Viable Cell Counting:

[e]

Perform serial tenfold dilutions of each aliquot in sterile saline.

o

Plate a specific volume of appropriate dilutions onto agar plates.

[¢]

Incubate the plates at 35°C + 2°C for 18-24 hours.

[¢]

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time

point.

Data Analysis and Interpretation:

Plot the log10 CFU/mL against time for each condition.

e Synergy is typically defined as a = 2-log10 decrease in CFU/mL between the combination
and its most active single agent at a specific time point.[13]

» Bactericidal activity is often defined as a > 3-log10 reduction in CFU/mL from the initial
inoculum.[14]

e Antagonism is indicated by a = 2-log10 increase in CFU/mL in the combination compared to
the most active single agent.[13]

Data Presentation:
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Present the results in a table summarizing the log10 CFU/mL at each time point for all tested
conditions.

Growth Drug A + Drug
. Drug A (log10 Drug B (log10
Time (hours) Control (log10 B (log10
CFU/mL) CFU/mL)
CFU/mL) CFU/mL)

24

Caption: Example of a data presentation table for a time-kill curve assay.
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Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and quantify drug interactions. It
provides a more detailed assessment of synergy, additivity, or antagonism across a range of
concentrations.[4]

Objective: To graphically represent the interaction between two antimicrobial agents and
determine if it is synergistic, additive, or antagonistic.

Materials:

o Data from a checkerboard assay or a similar experiment with multiple concentration
combinations.

e Graphing software.
Procedure:
» Data Collection:
o Determine the MIC of Drug A alone and Drug B alone.

o Identify several combinations of concentrations of Drug A and Drug B that also result in the
MIC (isoeffective combinations).

e Constructing the Isobologram:

Create a 2D plot with the concentration of Drug A on the x-axis and the concentration of

[e]

Drug B on the y-axis.

[e]

Plot the MIC of Drug A on the x-axis and the MIC of Drug B on the y-axis.

o

Draw a straight line connecting these two points. This is the line of additivity.

[¢]

Plot the isoeffective combination concentrations on the same graph.

Data Analysis and Interpretation:
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e Synergy: If the data points for the combinations fall below the line of additivity, the interaction
IS synergistic.

» Additivity: If the data points fall on the line of additivity, the interaction is additive.
» Antagonism: If the data points fall above the line of additivity, the interaction is antagonistic.
Data Presentation:

The primary data presentation is the isobologram itself. A table summarizing the isoeffective
concentrations can also be included.

Drug A Concentration (pg/mL) Drug B Concentration (pg/mL)
MICA 0

CAl1 CB1

CA2 CB2

0 MICB

Caption: Example of data for constructing an isobologram.
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Mechanisms of Antimicrobial Synergy and Signaling
Pathways

Understanding the underlying mechanisms of synergy is crucial for rational drug development.
Common mechanisms include:

e Sequential Inhibition: Two drugs inhibit different steps in the same metabolic pathway (e.g.,
trimethoprim and sulfamethoxazole in the folate synthesis pathway).

e Inhibition of Drug-Inactivating Enzymes: One drug inhibits an enzyme that would otherwise
inactivate the other drug (e.g., B-lactamase inhibitors like clavulanic acid protecting -lactam
antibiotics).[15]
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e Enhanced Drug Uptake: One drug increases the permeability of the bacterial cell membrane,
allowing the second drug to enter more easily and reach its intracellular target.[9][16]

« Inhibition of Efflux Pumps: One agent blocks the bacterial efflux pumps that would otherwise
expel the other antibiotic from the cell.[17][18]

Example Signhaling Pathway: Membrane Permeabilizer
and Intracellular Antibiotic

A common synergistic strategy involves combining a membrane-permeabilizing agent with an
antibiotic that has an intracellular target. The permeabilizer disrupts the bacterial cell
membrane, facilitating the entry of the second antibiotic, which can then bind to its target (e.g.,
ribosomes, DNA gyrase) and exert its antimicrobial effect.[19]
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Quality Control
Robust quality control is essential for the reproducibility and accuracy of synergy testing.
» Reference Strains: Use well-characterized reference strains with known antimicrobial

susceptibility profiles as recommended by the Clinical and Laboratory Standards Institute
(CLSI).[16][20] Commonly used strains include:

(¢]

Escherichia coli ATCC 25922

[¢]

Staphylococcus aureus ATCC 25923

[¢]

Pseudomonas aeruginosa ATCC 27853

o

Enterococcus faecalis ATCC 29212

o Standardized Procedures: Adhere strictly to standardized protocols for inoculum preparation,
media formulation, incubation conditions, and reading of results to minimize variability.

o Controls: Always include growth and sterility controls in each experiment.

Conclusion

The systematic study of antimicrobial synergy is a critical component of efforts to combat
antimicrobial resistance. The checkerboard, time-kill, and isobologram methods provide a
robust framework for identifying and quantifying synergistic interactions. By employing detailed
and standardized protocols, researchers can generate reliable data to guide the development
of novel and effective combination therapies.
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Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b1675005#experimental-design-for-
studying-synergistic-antimicrobial-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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